1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane
Description
Significance of Spirocyclic Scaffolds in Modern Chemical Research
Spirocyclic scaffolds, which feature two rings connected by a single common atom, are increasingly utilized in medicinal chemistry. bldpharm.com Their main advantage lies in their inherent three-dimensionality, which allows for a more precise spatial arrangement of functional groups, leading to enhanced interaction with biological targets. bldpharm.comtandfonline.com This structural rigidity can improve a compound's potency and selectivity while potentially reducing off-target effects. bldpharm.comacs.org
The shift from two-dimensional, planar molecules to three-dimensional structures, often measured by the fraction of sp³ hybridized carbons (Fsp³), is a recognized trend in modern drug development. bldpharm.com A higher Fsp³ count generally correlates with improved physicochemical properties and better clinical success rates. bldpharm.comtandfonline.com Spirocycles, with their quaternary spiro-carbon center, inherently increase the Fsp³ fraction of a molecule. bldpharm.com Consequently, the incorporation of spirocyclic motifs is a key strategy for escaping "flatland" chemistry and exploring new, patentable chemical space. acs.orgtandfonline.com While their synthesis can be complex, the potential benefits in terms of improved pharmacokinetic profiles often justify the effort. tandfonline.comacs.orgnih.gov
| Property | Description | Reference |
|---|---|---|
| Three-Dimensionality | Provides a rigid, non-planar structure that allows for precise spatial orientation of substituents, potentially enhancing binding affinity and selectivity. | bldpharm.com |
| Increased Fsp³ Character | Contributes to improved physicochemical properties, such as solubility and metabolic stability, which are often correlated with higher clinical success rates. | bldpharm.comtandfonline.com |
| Novelty and Patentability | Offers access to new chemical space, allowing for the development of novel lead structures with new intellectual property. | acs.org |
| Improved Pharmacokinetics | Can lead to favorable effects on potency, selectivity, and the overall pharmacokinetic (PK) profile of a drug candidate. | bldpharm.comtandfonline.comacs.org |
Unique Structural Attributes and Intrinsic Strain within Spiro[3.4]octane Frameworks
The spiro[3.4]octane framework consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring fused at a single spiro-carbon atom. ontosight.ai A key feature of this system is the presence of significant ring strain, primarily originating from the four-membered cyclobutane ring. wikipedia.org In an ideal sp³ hybridized carbon atom, the bond angles are approximately 109.5°. However, the internal bond angles of a planar cyclobutane ring are constrained to about 90°. libretexts.org This deviation from the ideal geometry creates angle strain, a form of potential energy stored within the molecule. wikipedia.orglibretexts.org
While cyclopentane is nearly strain-free, the high strain energy of the cyclobutane portion of the spiro[3.4]octane system influences its stability and reactivity. ontosight.aiwikipedia.org Molecules with high ring strain are generally more reactive than their acyclic or larger-ring counterparts. wikipedia.org This intrinsic strain is a critical structural attribute that chemists can potentially leverage in synthetic transformations.
| Cycloalkane | Ideal Bond Angle (sp³) | Actual Bond Angle | Approximate Strain Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Cyclopropane (B1198618) | 109.5° | 60° | 29 | wikipedia.org |
| Cyclobutane | 109.5° | ~90° | 26.3 | wikipedia.org |
| Cyclopentane | 109.5° | ~108° (if planar) | 7.4 | wikipedia.org |
| Cyclohexane | 109.5° | ~109.5° (chair form) | 1.3 | wikipedia.org |
Rationale for Fluorine Incorporation in Azaspirocycles
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom. nih.gov The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly alter a molecule's physical, chemical, and biological characteristics. nih.govnih.gov
When applied to azaspirocycles (spirocycles containing a nitrogen atom in one of the rings), fluorination can offer several advantages:
Metabolic Stability : The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine atoms at sites that are susceptible to metabolic oxidation can block these pathways, thereby increasing the molecule's metabolic stability and prolonging its therapeutic effect. nih.govnih.gov
Modulation of Physicochemical Properties : Fluorine can increase a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. nih.govresearchgate.netnih.gov The strong electron-withdrawing nature of fluorine can also lower the pKa of nearby basic groups, such as the nitrogen in an azaspirocycle, which can influence bioavailability and drug-receptor interactions. nih.gov
Enhanced Binding Affinity : The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. nih.govmdpi.com
Contextualizing 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane within Spirochemistry
The compound this compound represents a convergence of the structural concepts discussed above. Its molecular architecture is built upon the spiro[3.4]octane skeleton, featuring the strained four-membered ring and the five-membered ring. The incorporation of a nitrogen atom at the 6-position of the five-membered ring classifies it as an azaspirocycle, a privileged scaffold in drug discovery. researchgate.net
The most striking feature is the dense fluorination on the cyclobutane ring. The presence of four fluorine atoms on adjacent carbons (a tetrafluoroethyl motif) is expected to impart significant changes to the molecule's properties. This modification dramatically increases the molecule's fluorine content, which can profoundly influence its lipophilicity, electronic character, and metabolic stability. This compound serves as a specialized building block, combining the rigid, three-dimensional geometry of the azaspiro[3.4]octane core with the powerful modulatory effects of heavy fluorination, making it a valuable tool for chemists aiming to synthesize novel and complex molecules for various research applications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2091592-25-3 |
|---|---|
Molecular Formula |
C7H9F4N |
Molecular Weight |
183.15 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H9F4N/c8-6(9)3-5(7(6,10)11)1-2-12-4-5/h12H,1-4H2 |
InChI Key |
IGRVEVREZJLMMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CC(C2(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,2,2 Tetrafluoro 6 Azaspiro 3.4 Octane
Construction of the Spiro[3.4]octane Core
Cycloaddition Reactions in Spiro[3.4]octane Synthesis
Cycloaddition reactions offer a convergent and often stereocontrolled approach to the construction of cyclic systems. For the spiro[3.4]octane core, both [2+2] and [3+2] cycloadditions are of significant interest.
A plausible [2+2] cycloaddition strategy would involve the reaction of a methylenecyclopentane (B75326) derivative with a tetrafluoroethylene (B6358150). Photochemical [2+2] cycloadditions are a common method for the formation of cyclobutane (B1203170) rings. nih.govacs.org The reaction would proceed through the excitation of one of the olefinic partners, leading to the formation of the spirocyclic system.
Alternatively, a [3+2] cycloaddition approach could be employed. This would typically involve the reaction of a cyclopentylidene-containing species with a suitable two-atom partner or the reaction of a cyclobutane-derived three-atom component with an alkene. For instance, the reaction of an activated cyclopropane (B1198618) with an enamide can lead to spirocyclopentane derivatives, showcasing a [3+2] cycloaddition pathway. frontiersin.org In the context of the target molecule, a pre-functionalized tetrafluorocyclobutane could potentially act as the three-atom component.
| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Methylenecyclopentane | Tetrafluoroethylene | [2+2] Photocycloaddition | 1,1,2,2-Tetrafluorospiro[3.4]octane | nih.govacs.org |
| Donor-Acceptor Cyclopropane | Oxindole-derived α,β-unsaturated enamide | [3+2] Cycloaddition | Spiro[cyclopentane-1,3'-indoline] | frontiersin.org |
| Azomethine Ylide | 3-Phenacylideneoxindoline-2-one | [3+2] Cycloaddition | Spiro[indoline-3,3′-pyrrolidine] | rsc.org |
Intramolecular Rearrangement Strategies for Spiro Ring Formation
Intramolecular rearrangements of specifically designed precursors can provide elegant pathways to spirocyclic systems, often driven by the release of ring strain or the formation of a more stable carbocation intermediate.
One such strategy is the Pinacol Rearrangement . This reaction involves the acid-catalyzed rearrangement of a 1,2-diol. A suitably substituted cyclopentyl or cyclobutyl diol could be envisioned to undergo a pinacol-type rearrangement to afford the spiro[3.4]octan-one core. nih.govwikipedia.orgmasterorganicchemistry.com For example, a dearomative semi-pinacol rearrangement of 4-(1′-hydroxycyclobutyl)pyridines has been used to synthesize spirocyclic dihydropyridines. nih.gov
The Wagner-Meerwein rearrangement , a class of carbocation 1,2-rearrangement reactions, also presents a viable route. wikipedia.orglscollege.ac.inyoutube.comthieme.de This rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon to a neighboring carbocation. The treatment of specific spiroalkanols with acid can induce a Wagner-Meerwein rearrangement to form a condensed three-ring system, which could be adapted for the construction of the spiro[3.4]octane framework. researchgate.net
| Precursor | Rearrangement Type | Key Intermediate | Product | Reference |
| 1-(1-Hydroxycyclopentyl)cyclobutanol | Pinacol Rearrangement | Carbocation | Spiro[3.4]octan-5-one | wikipedia.orgmasterorganicchemistry.com |
| Substituted Spiro[4.5]decan-6-ol | Wagner-Meerwein Rearrangement | Carbocation | Condensed three-ring system | researchgate.net |
| 4-(1′-Hydroxycyclobutyl)pyridine | Semi-Pinacol Rearrangement | N-Acylated Pyridinium | Spirocyclic Dihydropyridine | nih.gov |
Annulation Approaches for Building the Bicyclic System
Annulation, the formation of a ring onto a pre-existing structure, provides a stepwise and controllable method for constructing the spiro[3.4]octane core. One of the most powerful annulation techniques is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.orgrsc.orgnuph.edu.ua This reaction utilizes ruthenium or molybdenum catalysts to form cyclic alkenes from diene precursors. A diallylic substrate attached to a central quaternary carbon could undergo RCM to form the spirocyclic system.
Another classical approach is intramolecular alkylation . A cyclopentanone (B42830) or cyclobutanone (B123998) derivative bearing a suitable leaving group on a side chain can undergo intramolecular cyclization to form the spiro[3.4]octane skeleton.
Introduction of the Azaspiro Moiety
Once the spiro[3.4]octane core is established, or concurrently with its formation, the nitrogen atom must be incorporated to yield the final 6-azaspiro[3.4]octane structure.
Nitrogen Heterocycle Formation within Spiro[3.4]octane Scaffolds
The formation of the nitrogen-containing ring can be achieved through various strategies. A common method involves the cyclization of a precursor that already contains the spiro[3.4]octane framework. For example, a spiro[3.4]octanone can be converted to an oxime, which can then undergo a Beckmann rearrangement to yield a lactam. Subsequent reduction of the lactam would provide the desired azaspiro[3.4]octane.
Alternatively, a [3+2] cycloaddition reaction involving an azomethine ylide can be used to directly construct the pyrrolidine (B122466) ring of the azaspiro[3.4]octane system. researchgate.net
| Starting Material | Reagents | Product | Reference |
| Spiro[3.4]octan-6-one | 1. Hydroxylamine, 2. Acid | 6-Azaspiro[3.4]octan-7-one (Lactam) | Beckmann Rearrangement |
| Methylene cyclobutane, N-benzyl azomethine ylide | N/A | 6-Benzyl-6-azaspiro[3.4]octane | researchgate.net |
Strategies for Ring-Closing Reactions to Form Azaspiro[3.4]octanes
Ring-closing reactions are fundamental to the synthesis of heterocyclic compounds. Reductive amination is a powerful one-pot reaction that can be used to form the azaspirocycle. wikipedia.orgyoutube.comharvard.edu This would involve the reaction of a spiro[3.4]octanone with ammonia (B1221849) or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, to directly form the 6-azaspiro[3.4]octane.
Amide cyclization is another robust method. nih.gov A precursor containing a carboxylic acid or ester group and an amino group, appropriately positioned on the spiro[3.4]octane framework, can be induced to cyclize to form a lactam, which can then be reduced to the target amine.
Ring-Closing Metathesis (RCM) is also a highly effective method for the formation of azaspirocycles. wikipedia.orgorganic-chemistry.orgdrughunter.com A diene precursor containing a nitrogen atom can be cyclized using a Grubbs' catalyst to form the unsaturated azaspirocycle, which can then be hydrogenated if the saturated ring is desired.
| Precursor | Reaction Type | Catalyst/Reagent | Product | Reference |
| Spiro[3.4]octan-6-one and Ammonia | Reductive Amination | Sodium Cyanoborohydride | 6-Azaspiro[3.4]octane | wikipedia.orgharvard.edu |
| 1-(Aminomethyl)cyclobutane-1-acetic acid | Amide Cyclization | Dehydrating agent | 6-Azaspiro[3.4]octan-7-one | nih.gov |
| N-Allyl-N-(cyclobutylmethyl)allylamine | Ring-Closing Metathesis | Grubbs' Catalyst | Unsaturated 6-Azaspiro[3.4]octane | wikipedia.orgorganic-chemistry.org |
Advanced Fluorination Strategies for the 1,1,2,2-Tetrafluoro Motif
The introduction of four fluorine atoms onto adjacent carbons in a cyclobutane ring is a formidable task. Two primary strategies can be envisaged: the late-stage fluorination of a pre-formed spirocyclic core or the construction of the spirocycle from a pre-fluorinated cyclobutane building block.
Direct Fluorination Methods for Saturated Carbon Centers
Direct fluorination of a non-fluorinated spirocyclic precursor, such as 6-azaspiro[3.4]octan-1-one, is a conceptually straightforward but practically challenging approach. The high reactivity of fluorinating agents and the potential for side reactions necessitate careful selection of reagents and conditions.
A hypothetical route could involve the synthesis of a diketone precursor, 6-azaspiro[3.4]octane-1,2-dione. This intermediate could then be subjected to deoxofluorination. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues (e.g., Deoxo-Fluor) are commonly used for converting hydroxyl and carbonyl groups to fluorides. sci-hub.senih.govresearchgate.net The conversion of a 1,2-diketone to a 1,1,2,2-tetrafluoro moiety is an aggressive transformation that would likely require harsh conditions and excess reagent, potentially leading to decomposition, particularly of the sensitive azetidine (B1206935) ring.
| Precursor | Fluorinating Agent | Potential Conditions | Key Challenges |
|---|---|---|---|
| N-protected 6-azaspiro[3.4]octane-1,2-dione | DAST (Diethylaminosulfur trifluoride) | Excess DAST, CH₂Cl₂, reflux | Thermal instability of DAST, low yields, decomposition of azetidine ring, formation of byproducts. |
| N-protected 6-azaspiro[3.4]octane-1,2-dione | Deoxo-Fluor® | Excess reagent, high temperature | Compatibility with the nitrogen-containing ring, potential for rearrangement reactions. |
| N-protected 6-azaspiro[3.4]octane-1-one | Electrochemical Fluorination | Et₃N·nHF in MeCN, Pt anode | Control of regioselectivity, over-fluorination, compatibility of the azetidine moiety. |
Utilization of Fluorinated Building Blocks and Precursors
A more viable approach involves the synthesis of the target molecule from a pre-fluorinated cyclobutane derivative. This strategy compartmentalizes the challenges, allowing for the construction of the sensitive azaspirocyclic system under milder conditions after the robust tetrafluoro-cyclobutane core has been assembled.
One potential precursor is 2,2,3,3-tetrafluorocyclobutanol. This could be oxidized to the corresponding 2,2,3,3-tetrafluorocyclobutanone. The resulting ketone could then be elaborated to form the spirocyclic azetidine ring. For instance, conversion of the ketone to a suitable electrophile, followed by intramolecular cyclization of a tethered amine, could yield the desired scaffold.
Another powerful method for constructing the azetidine ring is through [3+2] cycloaddition reactions involving azomethine ylides. researchgate.netnih.govnih.gov A synthetic route could be designed around the reaction of an azomethine ylide with a tetrafluorinated dipolarophile, such as tetrafluoroethylene. However, the reactivity of tetrafluoroethylene in such cycloadditions with unstabilized ylides may be low, and competing polymerization of the alkene is a significant side reaction. scispace.comrsc.org
| Building Block | Proposed Subsequent Reaction | Key Transformation |
|---|---|---|
| 2,2,3,3-Tetrafluorocyclobutanone | Reaction with a suitable nitrogen-containing nucleophile followed by intramolecular cyclization. | Formation of the azetidine ring. |
| Tetrafluoroethylene | [3+2] Cycloaddition with an azomethine ylide precursor. | Formation of a tetrafluorinated pyrrolidine, which would require subsequent modification. |
| 1-Bromo-1,1,2,2-tetrafluoroethyl derivative | Metalation followed by reaction with an electrophilic azetidine precursor. | Formation of the spirocyclic core. |
Stereoselective Approaches for Tetrafluoro Group Introduction
Controlling the stereochemistry during the introduction of four fluorine atoms is exceptionally difficult. Most direct fluorination methods proceed through radical or cationic intermediates, which are challenging to control stereoselectively.
A hypothetical stereoselective approach could start from a chiral, non-fluorinated precursor. For example, the deoxyfluorination of a chiral diol, 6-azaspiro[3.4]octane-1,2-diol, could potentially proceed with some degree of stereocontrol, depending on the mechanism of the fluorinating agent. Reagents like DAST can sometimes lead to inversion of configuration. nih.gov However, achieving four controlled substitutions would be unprecedented.
A more plausible strategy would involve the use of a chiral fluorinated building block. While the asymmetric synthesis of tetrafluorinated cyclobutanes is not well-established, methodologies developed for chiral gem-difluorocyclobutanes could potentially be adapted. mdpi.com This would involve asymmetric catalysis to set the stereochemistry of the cyclobutane ring before or during fluorination, followed by incorporation into the spirocyclic system.
Step-Economic and Convergent Synthetic Routes
For practical synthesis, step-economic and convergent routes are highly desirable. A convergent approach would involve the separate synthesis of the fluorinated cyclobutane portion and the nitrogen-containing fragment, followed by their coupling in a late-stage step.
A potential convergent synthesis could involve the reaction of a functionalized 2,2,3,3-tetrafluorocyclobutane, for example, 1-bromo-2,2,3,3-tetrafluorocyclobutane, with a pre-formed azetidine-containing nucleophile. Alternatively, a multicomponent reaction could offer a highly efficient route. For instance, a one-pot reaction between a tetrafluorinated precursor, an amine, and a suitable coupling partner could assemble the spirocyclic core in a single operation. nih.gov
The [3+2] cycloaddition of an azomethine ylide with a suitable tetrafluorinated alkene represents a potentially convergent and step-economic approach to a related pyrrolidine system, which could then be further elaborated. researchgate.netnih.gov
Asymmetric Synthesis of Enantiopure 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane Analogues
The synthesis of enantiopure analogues of the target compound would likely rely on one of three main strategies: chiral resolution of a racemic mixture, the use of a chiral auxiliary, or asymmetric catalysis.
Chiral Resolution: A racemic mixture of a suitable intermediate, for example, an N-protected carboxylic acid derivative of this compound, could be resolved using a chiral amine or through chiral chromatography.
Chiral Auxiliary: A chiral auxiliary attached to the nitrogen atom could direct the formation of the spirocycle. However, the harsh conditions potentially required for fluorination might not be compatible with many common chiral auxiliaries.
Asymmetric Catalysis: This is the most elegant approach. An enantioselective synthesis could be envisioned through a catalytic asymmetric cycloaddition to form the azetidine ring. acs.org For example, a chiral catalyst could control the enantioselectivity of the reaction between a tetrafluorinated precursor and a nitrogen-containing fragment. Recent advances in phase-transfer catalysis have enabled the asymmetric synthesis of other spirocyclic azetidines and could potentially be adapted. acs.org Biocatalytic methods, which are increasingly used for stereoselective synthesis, could also offer a route to chiral fluorinated spirocycles. nih.govchemrxiv.org
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Often reliable for obtaining both enantiomers. | Maximum 50% yield for the desired enantiomer; requires a suitable derivative for resolution. |
| Chiral Auxiliary | A covalently attached chiral group directs stereochemistry. | Can provide high diastereoselectivity. | Requires additional steps for attachment and removal; may not be compatible with harsh reaction conditions. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Highly step-economic; small amounts of catalyst can generate large amounts of chiral product. | Requires development of a specific catalyst system for the novel transformation; may be sensitive to substrate and conditions. |
Reactivity and Chemical Transformations of 1,1,2,2 Tetrafluoro 6 Azaspiro 3.4 Octane
Strain-Induced Reactivity Profiles of the Spiro[3.4]octane Core
The spiro[3.4]octane framework is characterized by significant ring strain, primarily originating from the cyclobutane (B1203170) ring. This inherent strain is a powerful driving force in many chemical transformations, facilitating reactions that lead to a more stable, less strained state. Saturated spirocycles, despite their prevalence in medicinal chemistry, have been underexplored in the context of selective C-H functionalization. However, studies have shown fundamental differences in reactivity between simple saturated heterocycles and their spirocyclic counterparts. nih.gov
The energy embedded in the strained four-membered ring can be released during reactions, lowering the activation energy for processes like ring-opening or ring-expansion. This "spring-loaded" character makes the cyclobutane portion of the spiro[3.4]octane core a locus of potential reactivity, primed to react with a variety of reagents under conditions that might leave a less-strained system, such as a spiro[4.5]decane, inert.
Chemical Reactivity of the Azaspiro System
Nitrogen-Centered Reactions and Derivatizations
The lone pair of electrons on the nitrogen atom in the 6-azaspiro[3.4]octane system is a potential site for derivatization, such as alkylation or acylation. However, the powerful electron-withdrawing inductive effect of the adjacent 1,1,2,2-tetrafluorocyclobutyl group is expected to significantly decrease the nucleophilicity and basicity of the nitrogen atom. This deactivation makes standard N-functionalization reactions more challenging compared to non-fluorinated analogues.
Despite this electronic deactivation, specialized methods can be employed. For instance, organocatalytic methods have been developed for the modular synthesis of diverse N-aryl and N-alkyl azaheterocycles from ortho-functionalized nitroarenes, demonstrating pathways to N-functionalization even in complex systems. mit.edunih.gov Additionally, radical C-H functionalization presents an alternative strategy. Studies on azaspirocycles have revealed that radical C-H xanthylation can proceed, with selectivity influenced by the spirocyclic structure, offering a pathway to functionalization that does not rely on the nitrogen's nucleophilicity. nih.gov
Ring-Opening and Ring-Expansion Reactions of the Spiro System
The high ring strain of the cyclobutane portion of the spirocycle makes it susceptible to ring-opening and ring-expansion reactions. These transformations offer synthetic routes to larger, often more complex, ring systems. A recently developed method, the gem-difluorinative ring-expansion of methylenecycloalkanes, provides a direct precedent for such reactivity. chemrxiv.orgchemrxiv.org This reaction allows for the transformation of substituted methylenecyclobutanes into five-membered gem-difluorinated products. chemrxiv.org
Notably, this methodology has been successfully applied to N-Cbz protected aza-spiro rings, which efficiently undergo ring expansion. chemrxiv.org This suggests that the 1,1,2,2-tetrafluoro-6-azaspiro[3.4]octane core, under appropriate conditions, could undergo a similar 4→5 ring expansion of the cyclobutane moiety to yield a fluorinated 6-azaspiro[4.4]nonane derivative. Electrophilic opening of spiro-cyclopropanes has also been shown to lead to either ring-contraction or ring-expansion, highlighting the diverse reaction pathways available to strained spirocyclic systems. nih.gov
| Starting Ring System | Reaction Type | Product Ring System | Reference |
|---|---|---|---|
| Methylene Cyclobutanes | gem-Difluorinative Ring-Expansion | gem-Difluorinated Cyclopentanes | chemrxiv.org |
| N-Cbz Aza-Spiro Rings | gem-Difluorinative Ring-Expansion | gem-Difluorinated Spiro-Rings (Expanded) | chemrxiv.org |
| Spiro-cyclopropanecarboxylated Sugars | Electrophilic Ring Opening | Ring-Contraction or Ring-Expansion Products | nih.gov |
Reactivity Modulations by the 1,1,2,2-Tetrafluoro Moiety
Influence of gem-Difluoroalkyl Groups on Adjacent Reactivity
This strong electron withdrawal impacts the acidity and basicity of adjacent functional groups. For this compound, the pKa of the secondary amine is expected to be substantially lower than that of its non-fluorinated counterpart due to the inductive stabilization of the protonated form and destabilization of the neutral amine's lone pair. This effect makes the nitrogen less basic and less nucleophilic.
Nucleophilic and Electrophilic Reactivity Patterns Affected by Fluorination
The accumulation of four electronegative fluorine atoms on the small cyclobutane ring renders the entire carbocyclic framework electron-poor. Consequently, the molecule is expected to be highly resistant to electrophilic attack. Electrophiles, which seek electron-rich centers, will find the tetrafluorinated spirocycle an unfavorable substrate.
Conversely, the electron-deficient nature of the fluorinated ring enhances its susceptibility to nucleophilic attack. While C-F bonds are exceptionally strong, nucleophilic substitution on perfluorinated systems is a known, albeit challenging, reaction pathway. Studies on perfluoro-BOPHY fluorophores have shown that they react with various nucleophiles, in some cases undergoing regioselective fluorine substitution. researchgate.net This suggests that under suitable conditions, a strong nucleophile could potentially attack one of the carbon atoms of the tetrafluorocyclobutane ring in this compound, leading to the displacement of a fluoride ion. The high degree of strain in the four-membered ring could further facilitate such a reaction by providing an additional thermodynamic driving force.
Functionalization and Diversification Strategies
The strategic modification of the this compound core is paramount to unlocking its full potential in drug discovery. The introduction of various substituents can modulate its physicochemical properties, biological activity, and pharmacokinetic profile. The following sections explore potential strategies for its functionalization, drawing parallels from the broader field of spirocyclic amine chemistry.
Selective C-H Functionalization Protocols
Direct C-H functionalization is a powerful and atom-economical strategy for modifying molecular scaffolds. For this compound, the C-H bonds on the pyrrolidine (B122466) ring are potential targets for such transformations. While no specific protocols for this exact molecule have been documented in publicly available literature, general principles of C-H activation in saturated heterocycles can be considered.
The presence of the electron-withdrawing tetrafluorocyclobutane moiety is expected to influence the reactivity of the adjacent C-H bonds. This could potentially render the C-H bonds on the pyrrolidine ring more susceptible to certain types of functionalization, such as radical-based reactions or those involving hydride abstraction. Conversely, the steric bulk of the spirocyclic system may present challenges for catalyst accessibility.
Table 1: Potential C-H Functionalization Reactions for this compound
| Reaction Type | Potential Reagents/Catalysts | Target C-H Bonds | Expected Outcome |
| Minisci-type Reaction | Radical precursors, Silver nitrate, Persulfate | α-amino C-H | Introduction of alkyl or aryl groups |
| Hofmann-Löffler-Freytag Reaction | N-haloamine derivatives, Acid, Light/Heat | δ-C-H | Intramolecular cyclization to form bicyclic systems |
| Metal-catalyzed C-H Activation | Palladium, Rhodium, or Iridium catalysts | Various C-H bonds | Arylation, alkenylation, or alkynylation |
Note: The reactions and outcomes in this table are hypothetical and based on general knowledge of C-H functionalization chemistry. Experimental validation is required.
Late-Stage Functionalization for Compound Library Generation
Late-stage functionalization (LSF) is a critical tool in medicinal chemistry for rapidly generating a library of analogs from a common intermediate. The secondary amine of this compound provides a key handle for LSF. Standard amine chemistries can be employed to introduce a wide array of functional groups.
These reactions are typically robust and can be performed on small scales, making them ideal for generating compound libraries for high-throughput screening. The resulting derivatives can then be evaluated for their biological activity, providing valuable structure-activity relationship (SAR) data.
Table 2: Late-Stage Functionalization Reactions Targeting the Amine Moiety
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Acyl chlorides, Anhydrides, Carboxylic acids (with coupling agents) | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| Reductive Amination | Aldehydes or Ketones, Reducing agents (e.g., NaBH(OAc)₃) | N-alkyl, N-aryl |
| Alkylation | Alkyl halides, Epoxides | N-alkyl |
| Arylation | Aryl halides (Buchwald-Hartwig amination) | N-aryl |
Introduction of Diverse Substituents via Cross-Coupling and Other Reactions
Beyond functionalization of the existing scaffold, the introduction of the entire this compound motif onto other molecules via cross-coupling reactions is another important diversification strategy. If a suitable derivative of the spirocycle, for instance, a halide- or boronic acid-substituted version, were available, it could participate in a variety of palladium- or copper-catalyzed cross-coupling reactions.
For instance, an N-aryl derivative of this compound could be synthesized via Buchwald-Hartwig amination, coupling the parent amine with an aryl halide. This would attach the spirocyclic moiety to a range of aromatic and heteroaromatic systems.
Table 3: Potential Cross-Coupling Strategies for Diversification
| Cross-Coupling Reaction | Spirocycle Derivative | Coupling Partner | Catalyst System | Resulting Linkage |
| Suzuki-Miyaura Coupling | Boronic acid/ester | Aryl/vinyl halide or triflate | Palladium catalyst | C-C |
| Sonogashira Coupling | Terminal alkyne | Aryl/vinyl halide | Palladium/Copper catalyst | C-C (alkyne) |
| Buchwald-Hartwig Amination | Parent amine | Aryl/heteroaryl halide or triflate | Palladium catalyst | C-N |
| Chan-Lam Coupling | Parent amine | Aryl boronic acid | Copper catalyst | C-N |
Note: The feasibility of these reactions is dependent on the synthesis of the required functionalized spirocycle derivatives, for which there is currently no available public information.
Structural Elucidation and Conformational Analysis of 1,1,2,2 Tetrafluoro 6 Azaspiro 3.4 Octane
Advanced Spectroscopic Characterization Methodologies
The definitive structure of 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane would be established through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and stereochemistry.
NMR spectroscopy is the most powerful tool for determining the chemical structure of organic molecules in solution. For this compound, a suite of NMR experiments would be necessary to assign all proton, carbon, fluorine, and nitrogen signals and to probe the molecule's dynamic behavior.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyrrolidine (B122466) ring. The chemical shifts and coupling constants of these signals would provide information about their chemical environment and spatial relationships. Protons adjacent to the nitrogen atom would likely appear as multiplets in the downfield region.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The spiro carbon, the carbons of the cyclobutane (B1203170) ring, and the carbons of the pyrrolidine ring would each give rise to distinct signals. The carbons bonded to fluorine would exhibit characteristic splitting patterns due to C-F coupling.
¹⁹F NMR: Fluorine-19 NMR is essential for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show signals for the fluorine atoms on the cyclobutane ring. The chemical shifts and F-F coupling constants would provide insights into the stereochemistry of the fluorine substituents.
¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atom in the pyrrolidine ring.
Hypothetical NMR Data for this compound
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (J, Hz) | Assignment |
| ¹H | 3.0-3.2 | m | CH₂-N | |
| 2.0-2.2 | m | CH₂-C-CH₂ | ||
| 2.8-3.0 | m | N-H | ||
| ¹³C | 110-120 | t | J(C-F) ≈ 250-280 | C1, C2 |
| 60-70 | s | C4 (spiro) | ||
| 45-55 | t | C5, C7 | ||
| 30-40 | t | C3 | ||
| ¹⁹F | -110 to -130 | m | F on C1, C2 |
Note: This table is illustrative and predictive. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. vscht.cz For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-H bonds of the pyrrolidine ring, as well as strong absorptions for the C-F bonds of the cyclobutane ring. libretexts.orgpressbooks.pub
Hypothetical IR Absorption Data for this compound
| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (sp³) | 2850-2960 | Medium |
| C-F Stretch | 1000-1200 | Strong |
Note: This table is illustrative and predictive. The exact positions and intensities of the absorption bands can be influenced by the molecular environment.
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov For this compound (C₇H₉F₄N), HRMS would provide an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm). This level of precision is essential to distinguish the target compound from other potential isomers or compounds with the same nominal mass.
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers the definitive solid-state three-dimensional structure of a molecule. nih.gov If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This technique would also unequivocally establish the absolute configuration of the molecule if it is chiral. The resulting crystal structure would serve as a benchmark for validating the conformational analysis performed using computational methods.
In-depth Conformational Analysis
The spirocyclic nature of this compound introduces significant conformational rigidity compared to acyclic analogues. A thorough conformational analysis is necessary to understand the preferred spatial arrangement of the rings and the influence of the fluorine substituents.
The conformational landscape of this compound is primarily determined by the puckering of the cyclobutane and pyrrolidine rings.
Cyclobutane Ring: The tetrafluorinated cyclobutane ring is expected to adopt a puckered conformation to relieve ring strain. The presence of four fluorine atoms will significantly influence the degree of puckering and the barrier to ring inversion. The electrostatic interactions between the C-F bond dipoles will play a crucial role in determining the most stable conformation.
Pyrrolidine Ring: The pyrrolidine ring in azaspiro compounds can exist in various envelope and twisted conformations. nih.gov The interconversion between these conformations occurs via a process known as pseudorotation. The energy barriers for these conformational changes are typically low, leading to a dynamic equilibrium of different ring puckers at room temperature.
The coupling constants observed in the ¹H NMR spectrum, in conjunction with computational modeling (e.g., Density Functional Theory calculations), would be used to determine the preferred conformations of both rings and to map the pseudorotational pathways of the pyrrolidine ring. nih.gov The analysis of nuclear Overhauser effects (NOEs) in 2D NMR experiments would further help in elucidating the through-space proximity of protons, providing additional constraints for the conformational model.
Impact of Fluorine Atoms on Conformational Preferences and Energetics
The four fluorine atoms on the cyclobutane ring of this compound are expected to profoundly influence its conformational preferences and energetics. The strong carbon-fluorine bond and the high electronegativity of fluorine introduce significant dipole moments and can lead to intramolecular interactions that stabilize certain conformations over others. nih.govnih.gov For instance, gauche interactions between fluorine atoms and other substituents can be favored due to hyperconjugation. nih.gov The cumulative effect of four fluorine atoms would likely lead to a distinct conformational landscape for the spirocyclic system. However, in the absence of specific research on this molecule, a detailed analysis of these effects remains speculative.
Dynamic Conformational Studies using Variable Temperature Spectroscopy
Variable temperature (VT) spectroscopy, particularly VT-NMR, is a powerful technique for studying the dynamic conformational equilibria of molecules. rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net By analyzing spectroscopic changes as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for conformational exchange processes and to identify the populations of different conformers at various temperatures. Such studies would be invaluable for understanding the conformational dynamics of this compound, including the potential for ring puckering of the cyclobutane and pyrrolidine rings. At present, no such variable temperature spectroscopic studies for this specific compound have been reported in the scientific literature.
Computational and Theoretical Investigations of 1,1,2,2 Tetrafluoro 6 Azaspiro 3.4 Octane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of novel molecules. mdpi.com For 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be a suitable starting point for geometry optimization and electronic property analysis. mdpi.combeilstein-journals.org
The high electronegativity of the four fluorine atoms is expected to have a significant impact on the electron distribution within the molecule. This will likely lead to a considerable polarization of the C-F bonds, creating a strong dipole moment in the cyclobutane (B1203170) portion of the molecule. This inductive electron withdrawal by the fluorine atoms can also influence the electronic properties of the adjacent pyrrolidine (B122466) ring. emerginginvestigators.org
Natural Bond Orbital (NBO) analysis would be a valuable tool to quantify the charge distribution and investigate hyperconjugative interactions. It is anticipated that there will be significant n→σ* electron delocalization from the lone pair of the nitrogen atom in the pyrrolidine ring to the antibonding orbitals of the C-F bonds. beilstein-journals.org This interaction, a type of anomeric effect, could influence the conformational preferences of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org
The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will provide insights into the molecule's frontier molecular orbitals and its potential for chemical reactivity. The presence of the electron-withdrawing tetrafluorocyclobutane ring is expected to lower the energy of both the HOMO and LUMO compared to the parent 6-azaspiro[3.4]octane. A larger HOMO-LUMO gap would suggest higher chemical stability. emerginginvestigators.org
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Characteristic | Theoretical Basis |
| Dipole Moment | High | Significant C-F bond polarization |
| Charge on Fluorine Atoms | Highly Negative | High electronegativity of fluorine |
| HOMO Energy | Lowered (compared to non-fluorinated analog) | Inductive effect of fluorine atoms |
| LUMO Energy | Lowered (compared to non-fluorinated analog) | Inductive effect of fluorine atoms |
| HOMO-LUMO Gap | Potentially large | Indicator of chemical stability |
Molecular Dynamics Simulations for Conformational Landscape Exploration
The spirocyclic nature of this compound introduces significant conformational constraints. The five-membered pyrrolidine ring is known to adopt non-planar envelope and twist conformations. beilstein-journals.orgbeilstein-journals.org The puckering of the pyrrolidine ring will be a key conformational feature. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and the energy barriers between them. researchgate.net
The introduction of four fluorine atoms is likely to create specific steric and electrostatic interactions that will favor certain conformations. For instance, gauche interactions between fluorine atoms and adjacent protons on the pyrrolidine ring could be a significant factor in determining the preferred ring pucker. beilstein-journals.orgbeilstein-journals.org
Theoretical Predictions of Reactivity and Reaction Mechanisms
DFT-based reactivity descriptors can be used to predict the reactivity of this compound. The Fukui function and dual descriptor are powerful tools for identifying the most electrophilic and nucleophilic sites within a molecule. nih.govacs.org
The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, is expected to be the primary nucleophilic center. However, the electron-withdrawing effect of the tetrafluorocyclobutane ring may reduce its nucleophilicity compared to a simple pyrrolidine. The acidic protons on the carbon atoms adjacent to the nitrogen could be susceptible to deprotonation by a strong base.
The carbon atoms of the C-F bonds are potential electrophilic sites, although nucleophilic attack on these carbons is generally difficult. The areas of positive and negative electrostatic potential on the molecule's surface can also guide predictions of intermolecular interactions and reactivity.
Computational modeling of reaction mechanisms, such as N-alkylation or N-acylation, would involve locating the transition state structures and calculating the activation energies. This would provide quantitative insights into the feasibility and kinetics of such reactions. nih.gov
Calculation of Strain Energies within the Spirocyclic System
Spirocyclic compounds inherently possess strain energy due to the distortion of bond angles and torsional strain at the spiro center. The strain energy of this compound can be calculated by comparing its heat of formation with that of a strain-free reference compound. semanticscholar.org This is often done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation.
The total strain energy will be a combination of the strain in the cyclobutane ring and the pyrrolidine ring, as well as any additional strain introduced at the spiro junction. Cyclobutane itself has significant angle and torsional strain. maricopa.edu The introduction of four fluorine atoms will alter the bond lengths and angles of the cyclobutane ring, which could either increase or decrease its inherent strain. The principle of ring strain additivity may not be entirely accurate for spiro compounds, as the spiro center can introduce unique strain effects. semanticscholar.org
Table 2: Estimated Contributions to Strain Energy
| Component | Source of Strain | Expected Magnitude |
| Cyclobutane Ring | Angle and torsional strain | High |
| Pyrrolidine Ring | Torsional and some angle strain | Moderate |
| Spiro Center | Distortion of tetrahedral geometry | Significant |
| Fluorine Substitution | Alteration of bond lengths and angles | Could increase or decrease strain |
Computational Analysis of Fluorine Effects on Molecular Properties and Intermolecular Interactions
The presence of the tetrafluoro moiety is predicted to have a profound influence on the molecule's properties. Fluorination is known to affect lipophilicity, and the LogP value of this compound can be computationally estimated. mdpi.com The strong C-F bonds can also block sites of metabolic attack, potentially increasing the molecule's metabolic stability. emerginginvestigators.org
The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonds with suitable donors and halogen bonds. The polarized C-F bonds can also lead to dipole-dipole interactions, which will influence how the molecule packs in the solid state and interacts with biological macromolecules. Computational studies of intermolecular interaction energies can quantify the strength of these interactions.
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for the characterization of new compounds.
NMR Spectroscopy: The 1H, 13C, and 19F NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. jchemrev.commdpi.com The prediction of 19F NMR chemical shifts is particularly important for fluorinated compounds. nih.govnih.gov The calculated chemical shifts, when compared to experimental data, can help confirm the structure of the molecule. The chemical shifts of the fluorine atoms will be sensitive to their chemical environment and the conformation of the cyclobutane ring. researchgate.net
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can predict the positions of key IR absorption bands, such as the C-F and N-H stretching frequencies. mdpi.com
Table 3: Predicted Spectroscopic Data
| Spectrum | Predicted Key Features | Computational Method |
| 19F NMR | Signals in the typical range for aliphatic fluorides | GIAO/DFT |
| 13C NMR | Significant downfield shift for carbons bonded to fluorine | GIAO/DFT |
| 1H NMR | Complex splitting patterns due to H-F coupling | GIAO/DFT |
| IR | Strong C-F stretching bands | DFT frequency calculations |
Advanced Applications and Future Research Directions for 1,1,2,2 Tetrafluoro 6 Azaspiro 3.4 Octane
Role as a Chemical Scaffold and Building Block in Synthetic Organic Chemistry
As a chemical scaffold, 1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane offers a robust and well-defined three-dimensional framework. This sp³-rich structure is a significant departure from the flat, aromatic systems that have traditionally dominated medicinal chemistry, providing a valuable tool for the synthesis of novel and complex molecules. walshmedicalmedia.com
Exploration of Underutilized Three-Dimensional Chemical Space
The quest to "escape from flatland" in drug discovery has intensified the search for novel scaffolds that provide access to unexplored three-dimensional (3D) chemical space. walshmedicalmedia.com Spirocyclic compounds, characterized by two rings sharing a single atom, are particularly adept at this. wikipedia.org The central spirocyclic quaternary carbon in the this compound framework imparts significant conformational rigidity. researchgate.net This rigidity and defined 3D geometry allow for the precise positioning of functional groups in space, a critical factor for selective interaction with biological targets. globethesis.com Molecules built upon this scaffold are inherently more spherical and less planar than their aromatic counterparts, which can lead to improved physicochemical properties. The inclusion of a small, strained four-membered ring further contributes to a more rigid and dense molecular structure. walshmedicalmedia.commdpi.com
Design of Rigid Molecular Frameworks for Constrained Systems
The inherent rigidity of the spiro[3.4]octane system is a key feature for designing conformationally constrained molecules. researchgate.net By reducing the number of rotatable bonds and locking the molecule into a more defined shape, the entropic penalty of binding to a protein target is minimized. researchgate.net This can lead to enhanced binding affinity and selectivity. The spirocyclic nature of this compound makes it an ideal building block for creating libraries of compounds with high structural diversity oriented in three dimensions. nih.gov The azaspiro[3.4]octane core is recognized as an emerging privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. nih.gov
Table 1: Comparison of Structural Features
| Feature | Aromatic Scaffolds (e.g., Benzene) | This compound Scaffold |
| Geometry | Planar (2D) | Three-Dimensional (3D) |
| Hybridization | sp² | sp³ |
| Conformational Flexibility | Rigid ring, flexible substituents | Highly rigid and constrained |
| Chemical Space | Well-explored | Under-explored |
Bioisosteric Replacements in Advanced Molecular Design
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. numberanalytics.comsigmaaldrich.com Saturated spirocycles have emerged as valuable non-classical bioisosteres that can overcome the limitations of traditional planar aromatic rings. wikipedia.org
Influence of Tetrafluorination on Bioisosteric Utility
The introduction of fluorine into molecular scaffolds can profoundly influence their properties. man.ac.uk The tetrafluorocyclobutane moiety in this compound is expected to have several significant effects on its utility as a bioisostere. Fluorination is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to enzymatic cleavage, which can increase the half-life of a drug candidate.
Furthermore, fluorine atoms can alter the lipophilicity of a molecule. man.ac.uk While a single fluorine atom can increase lipophilicity, polyfluorination can have more complex effects, sometimes creating polarized surfaces that can engage in specific interactions with biological targets. man.ac.uk The electron-withdrawing nature of the fluorine atoms can also modulate the pKa of the nearby nitrogen atom in the 6-azaspiro[3.4]octane core, affecting its charge state at physiological pH and its ability to form hydrogen bonds. These modulations are critical for fine-tuning the binding interactions and pharmacokinetic properties of a lead compound. man.ac.uk
Table 2: Predicted Physicochemical Impact of Structural Moieties
| Structural Moiety | Contribution to Bioisosteric Profile |
| Spiro[3.4]octane Core | Provides a rigid, 3D scaffold. researchgate.net Acts as a non-planar replacement for aromatic or simple aliphatic rings. walshmedicalmedia.comwikipedia.org |
| Tetrafluoro Substituents | Increases metabolic stability. Modulates lipophilicity and electronic properties. man.ac.uk Can enhance binding affinity through specific interactions. man.ac.uk |
| Azacyclopentane Ring | Provides a point for synthetic modification. The nitrogen atom can act as a hydrogen bond acceptor or be protonated. numberanalytics.com |
Potential in Catalysis and Materials Science
While the primary focus for azaspirocycles has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in catalysis and materials science, though these areas remain largely unexplored for this specific compound.
Spirocyclic compounds, in general, are utilized in the design of materials with specific optical and electronic properties. walshmedicalmedia.com Their rigid frameworks are advantageous for creating ordered molecular assemblies. mdpi.com The incorporation of fluorine is a well-established strategy in materials science to enhance thermal stability and chemical resistance and to impart unique optical and electrical characteristics. Fluorinated polymers, for instance, are known for their high performance under harsh conditions. Therefore, this compound could serve as a novel monomer or building block for creating advanced fluorinated polymers or materials with tailored electronic properties for use in organic electronics or specialized coatings. walshmedicalmedia.com
In catalysis, the rigid spirocyclic framework could be used to design novel ligands for asymmetric catalysis. The defined geometry could help create a specific chiral environment around a metal center, potentially leading to high enantioselectivity in chemical reactions. The electron-withdrawing fluorine atoms would also influence the electronic properties of such a ligand, offering a way to tune the reactivity of the catalyst. However, the application of fluorinated azaspirocycles in catalysis is a nascent field requiring further investigation.
Investigation of Organocatalytic Properties of the Azaspirocyclic System
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical transformations, has grown exponentially over the past two decades. Chiral amines, in particular, have proven to be versatile catalysts for a wide array of asymmetric reactions. The structural features of this compound suggest its potential as a novel organocatalyst.
The presence of the secondary amine within the spirocyclic framework provides a potential catalytic site. The rigid spiro[3.4]octane core can create a well-defined chiral environment around the nitrogen atom, which is crucial for achieving high stereoselectivity in asymmetric catalysis. Furthermore, the four fluorine atoms on the cyclobutane (B1203170) ring are expected to exert a strong electron-withdrawing effect. This electronic modification would significantly lower the pKa of the amine compared to its non-fluorinated counterpart, influencing its reactivity and catalytic behavior.
Future research in this area could focus on several key aspects:
Asymmetric Aldol and Michael Additions: Investigating the ability of chiral derivatives of this compound to catalyze classic carbon-carbon bond-forming reactions. The unique steric and electronic properties of the catalyst could lead to novel reactivity and selectivity profiles.
Enamine and Iminium Ion Catalysis: Exploring the formation of enamines and iminium ions from aldehydes and ketones, and their subsequent enantioselective transformations. The fluorinated scaffold could influence the stability and reactivity of these key intermediates.
Fluorination Reactions: A particularly exciting avenue would be to employ this fluorinated catalyst in asymmetric fluorination reactions. The inherent fluorine content of the catalyst might lead to unique catalyst-substrate interactions, potentially enhancing the efficiency and selectivity of electrophilic fluorination. Research in enantioselective organocatalytic α-fluorination of ketones has demonstrated the utility of chiral amines in creating fluorinated stereocenters. tandfonline.com
| Potential Organocatalytic Application | Key Features of this compound | Expected Outcome |
| Asymmetric Michael Addition | Rigid spirocyclic backbone, electron-withdrawing fluorine atoms | High enantioselectivity, altered reactivity of the nucleophile |
| Enantioselective Aldol Reaction | Defined chiral pocket, modified basicity of the amine | Novel stereochemical outcomes, potential for high diastereoselectivity |
| Asymmetric Fluorination | Presence of fluorine in the catalyst structure | Enhanced catalyst-substrate interactions, improved selectivity |
Incorporation into Novel Materials with Tailored Properties
The incorporation of fluorine into polymers and other materials is known to impart a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique optical and electrical characteristics. up.ptresearchgate.net this compound represents a valuable building block for the synthesis of novel fluorinated materials with tailored properties.
The spirocyclic nature of the molecule can introduce conformational rigidity and three-dimensionality into a polymer chain, disrupting packing and potentially increasing solubility and processability. The tetrafluorinated cyclobutane ring is a dense and stable moiety that can enhance the thermal and chemical resistance of the resulting material.
Prospective research directions for material applications include:
High-Performance Polymers: Polymerization of derivatives of this compound could lead to the development of new fluorinated polymers with high glass transition temperatures, excellent thermal stability, and resistance to chemical degradation. These materials could find applications in aerospace, electronics, and demanding industrial settings. Fluorinated polymers are known for their use in a variety of applications, from non-stick coatings to fuel cells. nih.gov
Gas Separation Membranes: The defined micro-cavities and altered free volume introduced by the spirocyclic structure, combined with the gas affinity of fluorinated compounds, make polymers derived from this molecule promising candidates for gas separation membranes. The selective permeability to gases like CO2 could be explored for carbon capture technologies.
Fluorinated Coatings and Surfaces: The low surface energy associated with fluorinated compounds could be exploited by incorporating this compound into coatings to create hydrophobic and oleophobic surfaces. numberanalytics.com Such materials are valuable for applications ranging from self-cleaning surfaces to anti-fouling coatings.
| Material Application | Relevant Property of Monomer | Potential Advantage |
| High-Performance Polymers | High fluorine content, rigid spirocyclic structure | Enhanced thermal and chemical stability |
| Gas Separation Membranes | Defined molecular shape, potential for microporosity | Improved gas selectivity and permeability |
| Hydrophobic Coatings | Low surface energy due to fluorine | Superior water and oil repellency |
Emerging Research Avenues and Addressing Synthetic and Methodological Challenges
While the potential applications of this compound are significant, its exploration is contingent on overcoming synthetic and methodological hurdles. The construction of the tetrafluorinated spirocyclic core is a non-trivial synthetic challenge.
Emerging research should initially focus on developing efficient and scalable synthetic routes to this molecule. This might involve the [2+2] cycloaddition of a fluorinated olefin with an appropriate cyclopentane (B165970) derivative, followed by the construction of the azetidine (B1206935) ring, or vice-versa. The challenges associated with introducing multiple fluorine atoms onto a small ring system need to be addressed. researchgate.netresearchgate.net
Once the synthesis is established, further research avenues could include:
Computational Modeling: In silico studies can predict the conformational preferences, electronic properties, and potential catalytic activity of this compound and its derivatives. emerginginvestigators.org This can guide experimental work and accelerate the discovery of its applications.
Derivatization and Functionalization: The development of methods to selectively functionalize the azaspirocyclic core will be crucial for its use as a versatile building block. This includes N-alkylation, N-arylation, and functionalization of the cyclopentane ring.
Biological Activity Screening: Given that fluorinated spirocycles are prevalent in medicinal chemistry, screening this compound and its derivatives for biological activity could uncover new therapeutic leads. The rigid, three-dimensional structure is often sought after in drug design to improve target binding and pharmacokinetic properties. mdpi.com
Addressing the synthetic challenges is the primary barrier to unlocking the full potential of this promising fluorinated scaffold. Future collaborative efforts between synthetic chemists, computational chemists, and materials scientists will be essential to fully explore and exploit the unique properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
